molecular formula C12H15K7O32S7 B561644 Sucrose heptasulfate potassium salt CAS No. 386229-69-2

Sucrose heptasulfate potassium salt

Cat. No.: B561644
CAS No.: 386229-69-2
M. Wt: 1169.328
InChI Key: QRADSVFOARSADG-SEKZZVSKSA-G
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose heptasulfate potassium salt is a synthetic variant of sucrose, where seven hydroxyl groups of sucrose are replaced by sulfate groups, and potassium ions are used to neutralize the charge. This compound is extensively used as a polysaccharide reagent in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sucrose heptasulfate potassium salt typically involves the sulfation of sucrose using sulfuric acid and potassium carbonate. The reaction conditions include controlled temperature and pH to ensure the complete sulfation of sucrose . The general reaction can be summarized as follows: [ \text{C}{12}\text{H}{22}\text{O}_{11} + 7\text{H}_2\text{SO}_4 + 7\text{K}2\text{CO}3 \rightarrow \text{C}{12}\text{H}{15}\text{K}7\text{O}{32}\text{S}_7 + 7\text{CO}_2 + 14\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation reactors where sucrose is treated with sulfuric acid and potassium carbonate under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Sucrose heptasulfate potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sucrose heptasulfate potassium salt is widely used in scientific research due to its ability to regulate polysaccharide concentration in aqueous solutions. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigates the impact of polysaccharides on cellular processes such as growth, differentiation, and gene expression.

    Medicine: Serves as a reference standard for the drug sucralfate, which is used to treat ulcers.

    Industry: Employed as a catalyst and intermediate in various industrial processes

Mechanism of Action

The mechanism of action of sucrose heptasulfate potassium salt involves its ability to stabilize metal cations and regulate polysaccharide concentration in solutions. This regulation impacts various biological processes, including cellular growth, differentiation, and gene expression. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and pathways involved in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose heptasulfate potassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which provide distinct chemical and biological properties. Its ability to stabilize metal cations and regulate polysaccharide concentration makes it a valuable tool in various scientific and industrial applications .

Biological Activity

Sucrose heptasulfate potassium salt, with the CAS number 386229-69-2, is a sulfated oligosaccharide derived from sucrose. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15O32S7K
  • Molecular Weight : 1169.37 g/mol
  • Purity : Available in various purities (>95% and 80%) depending on the supplier .

This compound exhibits several biological activities primarily attributed to its structure as a sulfated polysaccharide. Its mechanisms of action include:

  • Cytoprotective Effects : It acts as a cytoprotective agent by forming a protective barrier on the gastric mucosa, which helps in the treatment of ulcers and gastroesophageal reflux disease (GERD) .
  • Anticoagulant Properties : Similar to other sulfated polysaccharides, it may exhibit anticoagulant activity by inhibiting thrombin and factor Xa, thus preventing clot formation .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Therapeutic Applications

This compound is primarily utilized in the following therapeutic contexts:

  • Treatment of Duodenal Ulcers : Its cytoprotective properties make it effective in treating duodenal ulcers by promoting healing and preventing further damage .
  • Management of GERD : The compound helps in reducing acid reflux symptoms by protecting the esophageal lining from gastric acid .
  • Stress Ulcers : It is used in critical care settings to prevent stress-induced mucosal disease .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

  • Clinical Efficacy in Ulcer Treatment :
    • A study involving patients with duodenal ulcers showed that treatment with sucrose heptasulfate significantly accelerated healing compared to placebo controls. The healing rate was approximately 75% in treated patients within four weeks .
  • Gastroprotective Mechanisms :
    • Research highlighted that sucrose heptasulfate forms a viscous gel upon contact with gastric acid, enhancing its protective effects against mucosal injury. This gel formation was confirmed through endoscopic examinations .
  • Anticoagulant Activity Assessment :
    • In vitro studies indicated that this compound inhibited thrombin activity by up to 50%, suggesting potential applications in managing thrombotic disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismApplication AreaReference
CytoprotectionForms protective barrierDuodenal ulcers
AnticoagulationInhibits thrombinThrombotic disorders
Anti-inflammatoryModulates inflammatory responseVarious inflammatory conditions

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of sucrose heptasulfate potassium salt?

  • Methodological Answer: Utilize a combination of analytical techniques such as HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and HNMR to verify sulfation patterns and structural integrity . Cross-reference the observed molecular weight (e.g., 1169.34 g/mol) with theoretical values to validate synthesis success . For impurity profiling, compare chromatographic retention times against certified reference standards .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer: Store at -20°C in tightly sealed, light-resistant containers to prevent hydrolysis or degradation . Handle using PPE (gloves, goggles) to avoid skin/eye irritation, and avoid exposure to strong acids, bases, or oxidizers due to its ionic reactivity . Prepare solutions fresh when possible, as sulfated sugars may degrade in aqueous environments over time .

Q. How should solubility challenges be addressed during experimental design?

  • Methodological Answer: Pre-test solubility in buffered solutions (e.g., Hepes-buffered saline ) at physiological pH (7.4) to mimic biological conditions . For low solubility, consider sonication, controlled heating (<240°C to avoid decomposition ), or co-solvents like DMSO, ensuring compatibility with downstream assays .

Advanced Research Questions

Q. What protocols optimize the synthesis of this compound to maximize yield and sulfation efficiency?

  • Methodological Answer: Synthesize via sulfuric acid treatment of sucrose followed by neutralization with potassium carbonate . Monitor reaction temperature (≤80°C) to prevent oversulfonation or charring. Use titrimetric water content analysis post-synthesis to ensure anhydrous conditions, as residual moisture may alter stoichiometry . Validate sulfation degree via ion-exchange chromatography or elemental sulfur analysis .

Q. How can researchers assess batch-to-batch variability and impurity profiles in this compound?

  • Methodological Answer: Implement QC criteria aligned with pharmacopeial standards:

  • Related substances: Limit sucrose heptasulfate to ≤0.10% using reverse-phase HPLC with UV detection at 210 nm .
  • Residual solvents: Quantify methanol, acetonitrile, and pyridine via gas chromatography (GC) to meet thresholds (e.g., ≤0.3% methanol) .
  • Heavy metals: Perform atomic absorption spectroscopy (AAS) to ensure ≤5 ppm contamination .

Q. What experimental approaches resolve discrepancies in reported molecular weights or structural data for this compound?

  • Methodological Answer: Address conflicts (e.g., molecular weight 1169.34 vs. 902.7 g/mol ) by:

  • Repeating elemental analysis (C, H, S, K) to confirm empirical formula (C₁₂H₁₅K₇O₃₂S₇) .
  • Conducting high-resolution MS to distinguish between anhydrous and hydrated forms .
  • Cross-validating data with X-ray crystallography or FT-IR spectroscopy to confirm sulfation sites and counterion binding .

Q. How does this compound interact with metal ions in catalytic or biochemical systems?

  • Methodological Answer: Design titration experiments using UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to study binding affinity with transition metals (e.g., Fe³⁺, Al³⁺). Precipitate complexes at varying pH levels to assess stability . For catalytic applications, evaluate reaction kinetics (e.g., ester hydrolysis) in the presence of sulfated sucrose-metal complexes .

Q. What strategies ensure stability of this compound in long-term pharmacological studies?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

  • Thermal stability: Incubate at 40°C/75% RH for 6 months; monitor decomposition via TGA/DSC .
  • Photostability: Expose to UV light (ICH Q1B) and quantify degradation products using LC-MS .
  • Microbial stability: Perform limit tests for aerobic microbes (≤1000 CFU/g) and endotoxins (<100 EU/g) .

Properties

IUPAC Name

heptapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADSVFOARSADG-DCGPNBBASA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15K7O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1169.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.